E-Hydroxyimino-phenylacetic acid
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Overview
Description
E-Hydroxyimino-phenylacetic acid, also known as (2E)-2-hydroxyimino-2-phenylacetic acid, is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . This compound is characterized by the presence of a hydroxyimino group attached to a phenylacetic acid backbone. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: E-Hydroxyimino-phenylacetic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: E-Hydroxyimino-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
E-Hydroxyimino-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of E-Hydroxyimino-phenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
E-Hydroxyimino-phenylacetic acid can be compared with other similar compounds, such as:
Phenylacetic acid: Lacks the hydroxyimino group, resulting in different chemical reactivity and biological activity.
Hydroxyiminoacetic acid: Similar structure but without the phenyl group, leading to different properties and applications.
Oxime derivatives: Share the hydroxyimino functional group but differ in the attached substituents, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
704-18-7 |
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Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-2-phenylacetic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)7(9-12)6-4-2-1-3-5-6/h1-5,12H,(H,10,11)/b9-7- |
InChI Key |
NRNOFFFWOYJUCR-CLFYSBASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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